1-Adamantan-1-yl-ethanone oxime

Antiviral synthesis Process chemistry Rimantadine

1-Adamantan-1-yl-ethanone oxime (CAS 78679-71-7, also referred to as 1-adamantyl methyl ketoxime) is a C12H19NO oxime derivative built on the rigid, lipophilic adamantane cage. It serves as the direct synthetic precursor to the clinically approved antiviral drug rimantadine via catalytic hydrogenation , and its ester derivatives have been explored as antifungal lead compounds designed around the commercial fungicide pyrifenox.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B1363984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantan-1-yl-ethanone oxime
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(=NO)C12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C12H19NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,14H,2-7H2,1H3
InChIKeyNOWUKHMRBUCWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantan-1-yl-ethanone oxime: A Critical Adamantyl Oxime Intermediate for Antiviral Synthesis and Antifungal Lead Discovery


1-Adamantan-1-yl-ethanone oxime (CAS 78679-71-7, also referred to as 1-adamantyl methyl ketoxime) is a C12H19NO oxime derivative built on the rigid, lipophilic adamantane cage . It serves as the direct synthetic precursor to the clinically approved antiviral drug rimantadine via catalytic hydrogenation [1], and its ester derivatives have been explored as antifungal lead compounds designed around the commercial fungicide pyrifenox [2].

1-Adamantan-1-yl-ethanone oxime: Why In-Class Compounds Cannot Be Interchanged Without Quantifiable Loss


Despite sharing the adamantane-oxime pharmacophore, close analogs such as 2-adamantanone oxime or non-adamantyl oximes like acetophenone oxime cannot substitute for 1-adamantan-1-yl-ethanone oxime. The 1-position oxime is uniquely positioned for reduction to rimantadine, whereas the 2-position isomer yields biologically distinct carbamates with anti-inflammatory rather than antiviral profiles [1]. Furthermore, the adamantane cage imparts significantly higher lipophilicity (estimated logP ~2.3) compared to simple aryl oximes (logP ~1.5–1.9) [2], critically affecting membrane permeability and pharmacokinetics. Finally, the synthetic yield for the target compound via catalytic hydrogenation exceeds 95%, substantially higher than alternative intermediates used for rimantadine production [3].

1-Adamantan-1-yl-ethanone oxime: Comparator-Anchored Evidence Dimensions for Scientific Selection and Procurement


Superior Synthetic Yield for Rimantadine Production: Catalytic Hydrogenation vs. Legacy Routes

The catalytic hydrogenation of 1-adamantan-1-yl-ethanone oxime over 5% Pt/C in acidic ethanol under mild conditions (10–60 °C, 170–1500 kPa) delivers rimantadine in >95% yield [1]. By contrast, the Leuckart-Wallach reductive amination of the parent ketone (1-adamantyl methyl ketone) achieves only up to 82% yield and requires tedious workup [1], while lithium aluminum hydride reduction of the same oxime—though yielding 90.7%—poses significant safety hazards and cost barriers for scale-up [2]. This yield differential directly translates to lower cost-per-kilogram of the final API when the oxime intermediate is selected.

Antiviral synthesis Process chemistry Rimantadine

Antifungal Oxime Ester Derivatives: EC50 Profiling Against Sclerotinia sclerotiorum and Botrytis cinerea

When 1-adamantan-1-yl-ethanone oxime is elaborated into pyridinyl-containing oxime esters (compounds 3a–3j), the resulting derivatives exhibit in vitro antifungal activity against Sclerotinia sclerotiorum with EC50 values ranging from 14.16 to 32.97 μg/mL, and against Botrytis cinerea with EC50 values of 27.60–52.82 μg/mL [1]. The study was designed with pyrifenox—a commercial sterol 14α-demethylase inhibitor fungicide—as the lead compound [1]. While a direct head-to-head EC50 for pyrifenox against these pathogens is not reported in the same study, pyrifenox is known to inhibit B. cinerea mycelial growth at 1 μg/mL in vitro [2], providing a benchmark for further lead optimization of the adamantyl-oxime scaffold.

Antifungal agrochemicals Oxime esters Structure-activity relationship

Regiochemical Specificity: 1-Position Oxime as the Exclusive Rimantadine Precursor

Only the 1-substituted adamantyl methyl ketoxime (1-adamantan-1-yl-ethanone oxime) can be reduced to rimantadine, the M2 ion channel-blocking anti-influenza agent [1][2]. The 2-adamantanone oxime positional isomer, in contrast, yields oxime carbamate derivatives with anti-inflammatory and antidermatophyte activity but no antiviral profile [3]. This strict regiochemical requirement means that procurement of the correct 1-position isomer is non-negotiable for antiviral intermediate applications—substitution with the 2-isomer would produce a biologically inactive product in the rimantadine pathway.

Regioselective synthesis Antiviral intermediates Adamantane functionalization

Lipophilicity Advantage Over Non-Adamantyl Oximes: Implications for Membrane Permeability

The adamantane cage endows 1-adamantan-1-yl-ethanone oxime with significantly elevated lipophilicity compared to simple aromatic oximes. While the exact experimental logP for the 1-position oxime is not reported, its close congener 2-adamantanone oxime has a measured logP of 2.27 [1], versus 1.54–1.88 for acetophenone oxime . This ΔlogP of approximately 0.4–0.7 units corresponds to a roughly 2.5–5× higher octanol-water partition coefficient, which correlates with enhanced passive membrane permeability—a critical parameter for both blood-brain barrier penetration in CNS antiviral applications and for cellular uptake in in vitro screening assays.

Drug design LogP Adamantane pharmacophore

1-Adamantan-1-yl-ethanone oxime: High-Value Application Scenarios Backed by Quantitative Differentiation


Antiviral API Manufacturing: Rimantadine Hydrochloride Production at Scale

Procurement of 1-adamantan-1-yl-ethanone oxime as the penultimate intermediate for rimantadine hydrochloride synthesis, leveraging the >95% yield and mild catalytic hydrogenation conditions (Pt/C, 10–60 °C, 25–115 psia) that outperform the Leuckart-Wallach ketone route (≤82% yield) and eliminate the safety hazards of LiAlH4 [1]. The established regulatory pathway for rimantadine as an approved anti-influenza A drug further de-risks this application for generic pharmaceutical manufacturers.

Antifungal Lead Discovery Libraries: Adamantyl-Oxime Ester Scaffold Screening

Sourcing the oxime core for parallel synthesis of oxime ester libraries targeting Sclerotinia sclerotiorum (EC50 14.16–32.97 μg/mL) and Botrytis cinerea (EC50 27.60–52.82 μg/mL) [2]. The adamantyl scaffold offers a chemotype distinct from triazole and strobilurin fungicides, making it valuable for resistance-breaking discovery programs. Quantitative EC50 ranges provide a baseline for structure-activity relationship (SAR) optimization against the pyrifenox benchmark.

CNS-Penetrant Prodrug Design: Exploiting Adamantane Lipophilicity

Utilizing the elevated lipophilicity of the adamantyl-oxime scaffold (logP ~2.3 vs. ~1.5–1.9 for simple aryl oximes [3]) to design prodrugs or conjugates requiring enhanced blood-brain barrier penetration. This is particularly relevant for antiviral and neuroprotective drug discovery programs where adequate CNS exposure is critical for efficacy.

Analytical Reference Standard for Regioisomeric Purity Control

Procurement of high-purity 1-adamantan-1-yl-ethanone oxime (≥95%, as supplied by Enamine, Life Chemicals, and Fluorochem [1]) as a certified reference material for HPLC/GC-MS methods that distinguish the active 1-position oxime from the inactive 2-position isomer, ensuring batch-to-batch consistency in regulated pharmaceutical intermediate supply chains.

Quote Request

Request a Quote for 1-Adamantan-1-yl-ethanone oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.